molecular formula C15H27NO6 B108825 (S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate CAS No. 24277-38-1

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate

Cat. No.: B108825
CAS No.: 24277-38-1
M. Wt: 317.38 g/mol
InChI Key: IURKEBKDWQGPJJ-JTQLQIEISA-N
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Description

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.38 g/mol. The purity is usually 95%.
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Scientific Research Applications

Precursor in Synthesis Processes

(S)-1-tert-Butyl 5-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate has been extensively utilized as a precursor in various synthesis processes. Notably, it has been used in the hydrogenation process to yield different compounds like trans-4-methylproline, demonstrating its versatility in organic synthesis (Nevalainen & Koskinen, 2001). Additionally, this chemical has been involved in the development of multigram asymmetric synthesis for the production of compounds such as (R)-tert-Bu4-DOTAGA, which is instrumental in the manufacturing of MRI contrast agents (Levy et al., 2009). The compound also plays a pivotal role in the synthesis of enantiopure non-natural alpha-amino acids, highlighting its importance in expanding the diversity of amino acid structures for various applications (Constantinou-Kokotou et al., 2001).

Catalyst in Enantioselective Reactions

The compound has been used as a phase transfer catalyst for enantioselective alkylation, revealing its potential in asymmetric synthesis. This function is crucial for creating compounds with specific stereochemistry, which is often required for biological activity (Corey & Noe, 2003).

Intermediate in Radioligand Synthesis

In the field of medical imaging, this compound serves as a precursor in the synthesis of radioligands, like fluvoxamine, used in PET scans. This application underscores its significance in facilitating non-invasive assessments of serotonin uptake sites in the human brain, contributing to our understanding and diagnosis of various neurological conditions (Matarrese et al., 1997).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of L-Glutamic acid , which plays a crucial role in cellular metabolism and is a key molecule in the central nervous system as an excitatory neurotransmitter.

Biochemical Pathways

The compound is an intermediate used in the synthesis of Isodesmosine Chloride Hydrate (Synthetic), which is a component of elastin Elastin is a key protein in connective tissues that allows tissues in the body to resume their shape after stretching or contracting

Pharmacokinetics

Its solubility in chloroform and dichloromethane suggests that it may have good absorption and distribution characteristics in the body due to the lipophilic nature of these solvents.

Result of Action

As an intermediate in the synthesis of Isodesmosine Chloride Hydrate, it may play a role in the formation and function of elastin . .

Action Environment

The compound is extremely hygroscopic and must be stored over a desiccant such as silica gel This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as humidity

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-14(2,3)21-12(18)10(8-9-11(17)20-7)16-13(19)22-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKEBKDWQGPJJ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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